molecular formula C7H5BrClNO3 B3215426 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene CAS No. 1160574-48-0

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene

Cat. No.: B3215426
CAS No.: 1160574-48-0
M. Wt: 266.47
InChI Key: XLEYFYAFKHSBEB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene is a halogenated aromatic compound with a unique substitution pattern. Its molecular formula is C₇H₄BrClNO₃, derived from a benzene ring substituted with bromine (position 1), chlorine (position 2), methoxy (position 3), and nitro (position 5) groups. The compound’s molecular weight is ~267.48 g/mol (calculated based on substituent contributions) . The presence of electron-withdrawing (nitro, halogens) and electron-donating (methoxy) groups creates a complex electronic environment, influencing reactivity and physical properties.

Properties

IUPAC Name

1-bromo-2-chloro-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEYFYAFKHSBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270745
Record name 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-48-0
Record name 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Sequential introduction of bromine and chlorine atoms.

    Methoxylation: Introduction of a methoxy group.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-chloro-3-methoxy-5-aminobenzene.

    Oxidation: Formation of 1-bromo-2-chloro-3-carboxy-5-nitrobenzene.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene serves as a versatile building block in organic chemistry, particularly in the synthesis of complex molecules. Its applications include:

Pharmaceutical Synthesis

  • Intermediate for Drug Development : This compound is utilized in the synthesis of various pharmaceuticals, particularly in creating benzodiazepinone derivatives, which are known for their sedative and anxiolytic properties .
  • Synthesis of Anticancer Agents : Research indicates its potential in developing compounds that inhibit specific cancer cell lines, enhancing its significance in medicinal chemistry .

Organic Synthesis

  • Building Block for Functionalized Compounds : It is used to synthesize other functionalized aromatic compounds through nucleophilic substitution reactions, which are fundamental in creating more complex structures .
  • Reagent in Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .

Case Study 1: Synthesis of Benzodiazepinone Derivatives

A study demonstrated the synthesis of various benzodiazepinone derivatives using this compound as a precursor. The resulting compounds exhibited significant biological activity, suggesting their potential as therapeutic agents against anxiety and insomnia .

Case Study 2: Anticancer Activity

In another investigation, derivatives synthesized from this compound were tested for anticancer properties. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines, highlighting the compound's utility in drug discovery .

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The electrophilic nature of the bromine and chlorine atoms allows for nucleophilic attack, leading to substitution reactions. The nitro group can undergo reduction, affecting the electronic properties of the benzene ring and influencing subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

Compound A: 1-Bromo-3-chloro-5-nitrobenzene (CAS 219817-43-3)
  • Molecular Formula: C₆H₃BrClNO₂
  • Molecular Weight : 236.45 g/mol
  • Substituents : Bromine (1), chlorine (3), nitro (5).
  • The absence of methoxy decreases steric hindrance and electron-donating effects, making it less reactive in nucleophilic aromatic substitution compared to the target compound.
Compound B: 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS 1365272-18-9)
  • Molecular Formula: C₈H₇BrClNO₃
  • Molecular Weight : 306.54 g/mol
  • Substituents : Bromine (5), chlorine (1), ethoxy (2), nitro (3).
  • Comparison: Ethoxy at position 2 introduces greater steric bulk than methoxy, reducing solubility in polar solvents.
Compound C: 1-Bromo-3-methoxy-5-nitrobenzene (CAS 16618-67-0)
  • Molecular Formula: C₇H₆BrNO₃
  • Molecular Weight : ~248.03 g/mol (calculated)
  • Substituents : Bromine (1), methoxy (3), nitro (5).
  • Comparison : Missing the chlorine at position 2, which reduces halogen-based interactions and stability. The methoxy group enhances solubility in organic solvents compared to purely halogenated analogs.

Physical and Chemical Properties

Property 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene 1-Bromo-3-chloro-5-nitrobenzene 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene
Molecular Weight (g/mol) ~267.48 236.45 306.54
Boiling Point Not reported Not reported Not reported
Density Estimated >1.6 g/cm³ Not reported Not reported
Solubility Moderate in polar aprotic solvents Low in water Low in water, higher in DMSO

Key Observations :

  • The methoxy group in the target compound improves solubility in solvents like acetone or DMF compared to non-oxygenated analogs .
  • Halogenation (Br, Cl) increases molecular weight and density but reduces volatility .

Biological Activity

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene (CAS: 1160574-48-0) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom, a chlorine atom, a methoxy group, and a nitro group on the benzene ring, which contribute to its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H5BrClNO3\text{C}_7\text{H}_5\text{BrClNO}_3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, affecting cell signaling pathways and gene expression .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses significant challenges in clinical settings due to its resistance to conventional antibiotics .

Case Studies

  • Study on MRSA Inhibition : A recent study evaluated the minimum inhibitory concentration (MIC) of this compound against MRSA. The results indicated an MIC value of 30 μg/mL, suggesting significant antibacterial activity .
  • Inflammation Model : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The compound reduced pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory conditions .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profile of this compound. Safety data indicate that it is harmful if inhaled or ingested and can cause skin irritation upon contact . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundBr, Cl, OCH₃, NO₂ on benzene ringSignificant (MIC: 30 μg/mL)Moderate
3-Bromo-4-methylphenolBr and methyl group on phenolModerateLow
4-Chloro-3-nitrophenolCl and NO₂ on phenolLowModerate

Q & A

Q. How does the spatial arrangement of substituents impact intermolecular interactions in crystal packing?

  • Methodological Answer : SC-XRD reveals hydrogen bonding between nitro oxygen and adjacent methoxy groups in similar compounds, creating layered structures. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
Reactant of Route 2
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1-Bromo-2-chloro-3-methoxy-5-nitrobenzene

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